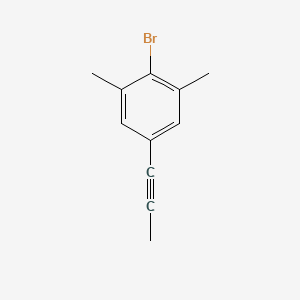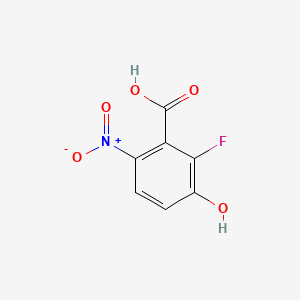
1-(3-Methyl-2-phenyl-indol-1-yl)-3-piperazin-1-yl-propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methyl-2-phenyl-indol-1-yl)-3-piperazin-1-yl-propan-2-ol is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Métodos De Preparación
The synthesis of 1-(3-Methyl-2-phenyl-indol-1-yl)-3-piperazin-1-yl-propan-2-ol typically involves the Fisher indole synthesis reaction. This reaction starts with the condensation of propiophenone with appropriately substituted phenylhydrazine hydrochloride, followed by the insertion of the appropriate benzyl or benzoyl fragment . The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the formation of the indole ring.
Análisis De Reacciones Químicas
1-(3-Methyl-2-phenyl-indol-1-yl)-3-piperazin-1-yl-propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It has been studied for its potential anti-inflammatory and analgesic activities . Additionally, it is used in proteomics research as a biochemical tool . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 1-(3-Methyl-2-phenyl-indol-1-yl)-3-piperazin-1-yl-propan-2-ol involves its interaction with specific molecular targets and pathways. It is known to inhibit the cyclooxygenase (COX) enzyme, which plays a crucial role in the biotransformation of arachidonic acid to pro-inflammatory prostaglandins and thromboxanes . By inhibiting COX, the compound exerts its anti-inflammatory and analgesic effects.
Comparación Con Compuestos Similares
1-(3-Methyl-2-phenyl-indol-1-yl)-3-piperazin-1-yl-propan-2-ol can be compared to other indole derivatives such as indomethacin, celecoxib, and rofecoxib . These compounds share similar anti-inflammatory properties but differ in their specific molecular structures and mechanisms of action. The unique combination of the indole and piperazine moieties in this compound distinguishes it from other compounds in this class.
Propiedades
Fórmula molecular |
C22H27N3O |
|---|---|
Peso molecular |
349.5 g/mol |
Nombre IUPAC |
1-(3-methyl-2-phenylindol-1-yl)-3-piperazin-1-ylpropan-2-ol |
InChI |
InChI=1S/C22H27N3O/c1-17-20-9-5-6-10-21(20)25(22(17)18-7-3-2-4-8-18)16-19(26)15-24-13-11-23-12-14-24/h2-10,19,23,26H,11-16H2,1H3 |
Clave InChI |
OXVBGTIXHQHKHV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C2=CC=CC=C12)CC(CN3CCNCC3)O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


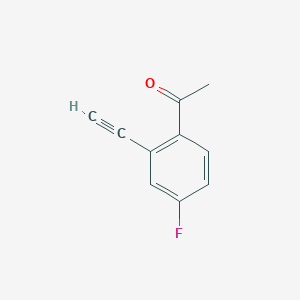

![8-(4-Methanesulfonyl-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B13918438.png)

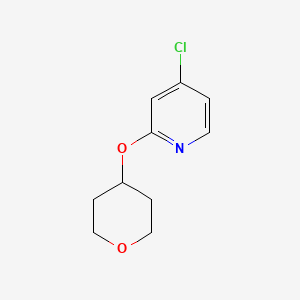
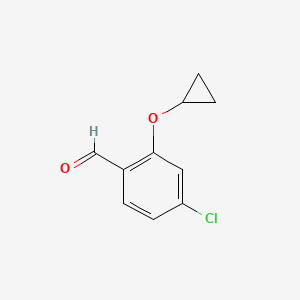
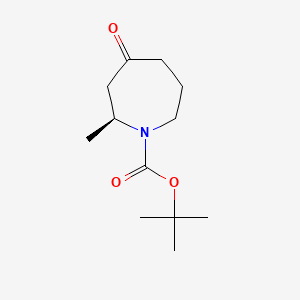


![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13918469.png)
